molecular formula C22H19N3O2 B10983795 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one

Cat. No.: B10983795
M. Wt: 357.4 g/mol
InChI Key: KOZXOIGDMCOPKB-UHFFFAOYSA-N
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Description

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Pyridazine derivatives also exhibit significant pharmacological activities, making this compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The indole derivative is then further reacted with appropriate reagents to introduce the pyridazine moiety. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can also interact with biological targets, enhancing the compound’s overall pharmacological effects. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth .

Comparison with Similar Compounds

Similar compounds include other indole and pyridazine derivatives, such as:

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-phenylpyridazin-3-one

InChI

InChI=1S/C22H19N3O2/c1-15-22(17-10-6-7-11-19(17)24(15)2)20(26)14-25-21(27)13-12-18(23-25)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3

InChI Key

KOZXOIGDMCOPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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